molecular formula C9H18O2 B074169 2-Ethyl-2-methylhexanoic acid CAS No. 1185-29-1

2-Ethyl-2-methylhexanoic acid

Cat. No. B074169
CAS RN: 1185-29-1
M. Wt: 158.24 g/mol
InChI Key: LYIMSMCQBKXQDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethyl-2-methylhexanoic acid and related compounds has been explored through various methods, including catalytic dehydrogenation and oxidation processes. One study detailed an efficient synthesis via the oxidation of 2-ethylhexanal using oxygen in the presence of N-hydroxyphthalimide, highlighting a high selectivity for 2-ethylhexanoic acid under mild conditions (Czieszowic et al., 2023). Another approach involved the catalytic dehydrogenation of 2-ethylhexanol in the presence of copper(II) oxide, demonstrating an effective route to synthesize 2-ethylhexanoic acid under atmospheric pressure (Wen-long et al., 2014).

Scientific Research Applications

  • Metabolism and Toxicology :

    • CYP Enzymes and Terminal Olefin Formation : A study on the metabolism of 2-ethylhexanoic acid (a related compound to 2-Ethyl-2-methylhexanoic acid) in liver microsomes of rats, mice, and humans identified methylated derivatives and unsaturated 2-ethyl-5-hexenoic acid, a terminal olefin, as metabolites. This suggests the involvement of several cytochrome P450 (CYP) families in hepatic metabolism (Pennanen et al., 1996).
  • Chemical Synthesis and Catalysis :

    • Enzymatic Production for Pregabalin Intermediate : Immobilized lipase from Pseudomonas cepacia has been identified as an effective biocatalyst for the enantioselective hydrolysis of 3-cyano-5-methylhexanoic acid ethyl ester, a valuable synthetic intermediate for pregabalin (Zheng et al., 2012).
    • Stereoselective Hetero-Diels–Alder Catalyst : Iron(III) 2-ethylhexanoate has been utilized as a novel catalyst for the stereoselective Diels–Alder reaction, producing specific carboxylic acid ethyl esters with high diastereoisomeric excess (Gorman & Tomlinson, 1998).
  • Biocatalysis and Green Chemistry :

    • Sustainable Biocatalytic Synthesis : The biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate, suitable for low-temperature applications, was successfully performed using the immobilized lipase Novozym® 435. This process is considered environmentally friendly and scalable for industrial manufacturing (Montiel et al., 2021).
  • Material Science and Industrial Applications :

    • Metal Alkanoates as Precursors : Metal 2-ethylhexanoates find extensive applications as metal-organic precursors in materials science, catalysts for polymerizations, and in the painting industry due to their properties as driers. This review highlights their chemistry, applications, and future research areas (Mishra et al., 2007).

Safety And Hazards

2-Ethyl-2-methylhexanoic acid can cause severe skin burns and eye damage. It is harmful if swallowed and in contact with skin. It is also suspected of damaging the unborn child .

properties

IUPAC Name

2-ethyl-2-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-7-9(3,5-2)8(10)11/h4-7H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIMSMCQBKXQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33977-30-9 (hydrochloride salt)
Record name 2-Methyl-2-ethylcaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00881255
Record name Hexanoic acid, 2-​ethyl-​2-​methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-methylhexanoic acid

CAS RN

1185-29-1
Record name 2-Ethyl-2-methylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-ethylcaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-​ethyl-​2-​methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-methylhexanoic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
TW Ross - 1987 - search.proquest.com
… Acid 12, 2-ethyl-2-methylhexanoic acid, was to be prepared for use … C-NMR spectra of a) carbon skeleton of 2 -ethyl-2 -methylhexanoic acid (1 2 ); b) carbon skeleton of …
Number of citations: 0 search.proquest.com
F Prout, B Burachinsky, W Brannen, Jr… - The Journal of Organic …, 1960 - ACS Publications
… 2-Ethyl-2-methylhexanoic acid was prepared using 102 g. of the ethyl ester, 180 g. of potassium hydroxide and 1020 ml. … (+ )-2-Ethyl-2-methylhexanoic acid was …
Number of citations: 15 pubs.acs.org
PL Creger - Journal of the American Chemical Society, 1967 - ACS Publications
The addition of isobutyric acid, 1 (R= CH3), to lithium diisopropylamide, prepared from «-butyllithium and diisopropylamine, in tetrahydrofuran-heptane (hexane) at 0 produced 2 (R= …
Number of citations: 207 pubs.acs.org
K Brotzmann, SE Escher, P Walker, T Braunbeck - Archives of Toxicology, 2022 - Springer
… zebrafish embryo, and the test concentration range as well as toxicity potency predictions for three substances (2-butyloctanoic acid, 2-butylhexanoic acid, 2-ethyl-2-methylhexanoic acid…
Number of citations: 3 link.springer.com
RB Martin - Journal of the American Chemical Society, 1967 - ACS Publications
2502 upon this tripositive complex7 is 7.2 X 10~ 3 sec-1, about 170 times faster than for the dipositive cupric complex. That this factor is about twice as large as might be pre-dicted from …
Number of citations: 27 pubs.acs.org
Q Xu, Y Souma - Studies in Surface Science and Catalysis, 2003 - Elsevier
Cationic metal carbonyls [M(CO) m ] n+ , which have a positive metal charge, were prepared from Cu, Ag, Au, Pd, Pt, Rh and Ir. The MC bonds of these compounds were mainly formed …
Number of citations: 15 www.sciencedirect.com
O Korver, M Van Gorkom - Tetrahedron, 1974 - Elsevier
CD spectra at 25 and −185 and in various solvents are reported for 5 2-methyl substituted carboxylic acids ie: The chiroptical properties are interpreted on the basis of reasonable …
Number of citations: 29 www.sciencedirect.com
S Nishihama, T Hirai, I Komasawa - Industrial & engineering …, 1999 - ACS Publications
… Sanuki and co-workers have investigated the reductive strip** of iron(III), using Versatic Acid 10 (2-ethyl-2-methylhexanoic acid), D2EHPA [bis(2-ethylhexyl)phosphoric acid], and LIX …
Number of citations: 14 pubs.acs.org
E Fisher, W Wittfoht, H Nau - Biomedical Chromatography, 1992 - Wiley Online Library
A method for the determination of the antiepileptic drug valproic acid and 14 of its metabolites in serum and urine by gas chromatography/mass spectrometry with selected ion …
H Zimmer, D Gracian, J Rothe - The Journal of Organic Chemistry, 1960 - ACS Publications
… 2-Ethyl-2-methylhexanoic acid was prepared using 102 g. of the ethyl ester, 180 g. of potassium hydroxide and 1020 ml. … (+ )-2-Ethyl-2-methylhexanoic acid was …
Number of citations: 4 pubs.acs.org

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